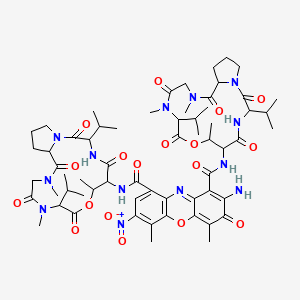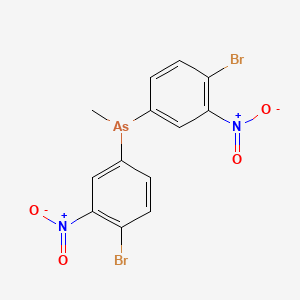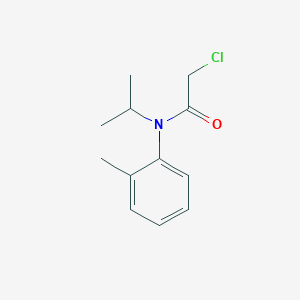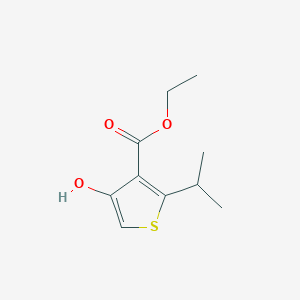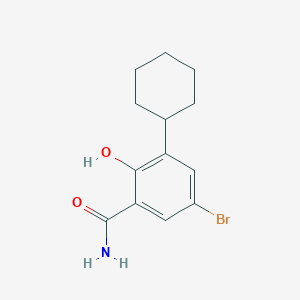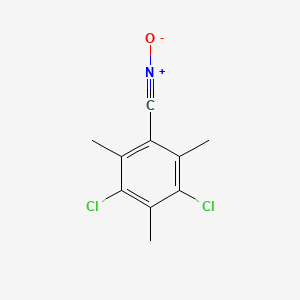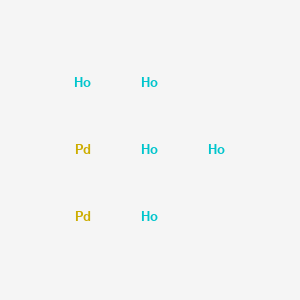
Holmium--palladium (5/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium–palladium (5/2) is a compound formed by the combination of holmium and palladium in a specific stoichiometric ratio. Holmium is a rare-earth element known for its magnetic properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Holmium–palladium (5/2) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of holmium and palladium powders in a controlled atmosphere. The reaction is typically carried out at high temperatures (around 1000°C) to ensure complete formation of the compound. The reaction can be represented as:
Ho+25Pd→HoPd2.5
Industrial Production Methods
In industrial settings, the production of holmium–palladium (5/2) often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Holmium–palladium (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental form using reducing agents such as hydrogen gas.
Substitution: The palladium atoms in the compound can be substituted with other transition metals through various chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Transition metal salts in the presence of suitable ligands and solvents.
Major Products Formed
Oxidation: Holmium oxide and palladium oxide.
Reduction: Elemental holmium and palladium.
Substitution: Compounds with substituted transition metals.
Scientific Research Applications
Holmium–palladium (5/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and magnetic materials.
Mechanism of Action
The mechanism of action of holmium–palladium (5/2) depends on its specific application. In catalysis, the compound acts as a catalyst by providing active sites for chemical reactions to occur. The palladium atoms in the compound facilitate the adsorption and activation of reactant molecules, while the holmium atoms contribute to the overall stability and activity of the catalyst. In biological applications, the compound interacts with cellular components and can be used to target specific tissues or cells.
Comparison with Similar Compounds
Holmium–palladium (5/2) can be compared with other similar compounds, such as:
Holmium–nickel (5/2): Similar magnetic properties but different catalytic activity.
Holmium–cobalt (5/2): Different magnetic and catalytic properties.
Palladium–yttrium (5/2): Different physical and chemical properties.
The uniqueness of holmium–palladium (5/2) lies in its combination of magnetic and catalytic properties, making it suitable for a wide range of applications that require both characteristics.
Conclusion
Holmium–palladium (5/2) is a compound with unique properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable material for various fields, including chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its distinct characteristics and potential for future research and development.
Properties
CAS No. |
12055-66-2 |
|---|---|
Molecular Formula |
Ho5Pd2 |
Molecular Weight |
1037.5 g/mol |
IUPAC Name |
holmium;palladium |
InChI |
InChI=1S/5Ho.2Pd |
InChI Key |
SIIBAEYTKVYFRS-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Ho].[Ho].[Ho].[Ho].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
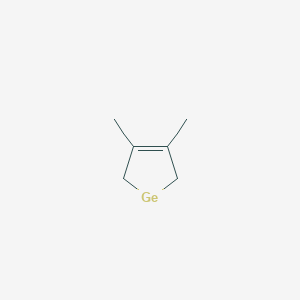
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
